OC(=O)c1ccccc1NC(=O)C(F)(F)F
.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its unique structural properties. It is classified under the category of trifluoroacetylated compounds, which are known for their reactivity and ability to serve as intermediates in organic synthesis.
The synthesis of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid typically involves a two-step process:
The molecular structure of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid features:
2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid primarily revolves around its ability to interact with biological targets such as enzymes and receptors:
Studies have shown that similar compounds exhibit significant enzyme inhibition activity, making this compound a candidate for further research in medicinal chemistry .
The physical and chemical properties of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid include:
The applications of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid are diverse:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2